Cas no 1351345-11-3 ({3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol)

{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol structure
1351345-11-3 structure
商品名:{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol
CAS番号:1351345-11-3
MF:C8H15NO2
メガワット:157.210202455521
CID:6232487
PubChem ID:66692234

{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol 化学的及び物理的性質

名前と識別子

    • 1351345-11-3
    • SCHEMBL459063
    • {3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol
    • EN300-6827005
    • {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol
    • インチ: 1S/C8H15NO2/c10-3-8-6-1-9-2-7(8)5-11-4-6/h6-10H,1-5H2
    • InChIKey: NLFBNOHNNAPEOD-UHFFFAOYSA-N
    • ほほえんだ: O1CC2CNCC(C1)C2CO

計算された属性

  • せいみつぶんしりょう: 157.110278721g/mol
  • どういたいしつりょう: 157.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 41.5Ų

{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6827005-1.0g
{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol
1351345-11-3
1g
$2068.0 2023-05-30
Enamine
EN300-6827005-0.05g
{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol
1351345-11-3
0.05g
$1737.0 2023-05-30
Enamine
EN300-6827005-2.5g
{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol
1351345-11-3
2.5g
$4052.0 2023-05-30
Enamine
EN300-6827005-10.0g
{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol
1351345-11-3
10g
$8889.0 2023-05-30
Enamine
EN300-6827005-5.0g
{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol
1351345-11-3
5g
$5995.0 2023-05-30
Enamine
EN300-6827005-0.25g
{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol
1351345-11-3
0.25g
$1902.0 2023-05-30
Enamine
EN300-6827005-0.5g
{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol
1351345-11-3
0.5g
$1984.0 2023-05-30
Enamine
EN300-6827005-0.1g
{3-oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol
1351345-11-3
0.1g
$1819.0 2023-05-30

{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol 関連文献

{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolに関する追加情報

Recent Advances in the Application of {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol (CAS: 1351345-11-3) in Chemical Biology and Pharmaceutical Research

The compound {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol (CAS: 1351345-11-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, characterized by its oxygen and nitrogen heteroatoms, offers a versatile platform for the development of novel bioactive molecules. Recent studies have explored its utility as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the areas of central nervous system (CNS) disorders and antimicrobial agents.

One of the most notable advancements involves the use of {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol as a building block for the design of sigma receptor ligands. Sigma receptors, which are implicated in various neurological and psychiatric conditions, have been a focal point of recent drug discovery efforts. Researchers have successfully derivatized this scaffold to produce compounds with high affinity and selectivity for sigma-1 and sigma-2 receptors, demonstrating promising results in preclinical models of neuropathic pain and neurodegenerative diseases.

In addition to its applications in CNS drug development, {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol has also shown potential in antimicrobial research. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of novel quaternary ammonium derivatives based on this scaffold, which exhibited potent activity against multidrug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membranes, highlighting its potential as a lead structure for next-generation antibiotics.

From a synthetic chemistry perspective, recent work has focused on optimizing the production of {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol and its derivatives. A team at MIT developed a novel catalytic asymmetric synthesis route that significantly improves the yield and enantiomeric purity of the compound, addressing previous challenges in large-scale production. This advancement is particularly important for facilitating further pharmacological studies and potential clinical translation.

The pharmacokinetic properties of {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol derivatives have also been investigated in recent preclinical studies. Data suggests that these compounds generally demonstrate favorable blood-brain barrier penetration and metabolic stability, making them attractive candidates for CNS-targeted therapies. However, researchers note that further optimization may be required to improve oral bioavailability for certain applications.

Looking forward, the unique structural features of {3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanol continue to inspire innovative research directions. Current investigations are exploring its potential in targeted drug delivery systems, where the scaffold's rigidity and functional group compatibility may enable the development of novel conjugates with improved tissue specificity. As research progresses, this compound is expected to play an increasingly important role in the development of next-generation therapeutics across multiple disease areas.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd